(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22FN5O2 and its molecular weight is 395.438. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
A study by Nagaraj et al. (2018) detailed the synthesis of novel triazole analogues of piperazine and their antibacterial activity against human pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae. Compounds with different substituents on the piperazine ring showed significant inhibition of bacterial growth, highlighting their potential as antibacterial agents (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).
Acetylcholinesterase Inhibitors
Saeedi et al. (2019) focused on the design and synthesis of arylisoxazole-phenylpiperazines as selective acetylcholinesterase inhibitors. These compounds showed significant potential in inhibiting acetylcholinesterase, which is relevant for treating diseases such as Alzheimer's. The study also emphasized the specificity of these compounds towards acetylcholinesterase over butyrylcholinesterase (Mina Saeedi et al., 2019).
P2X7 Antagonists for Mood Disorders
Chrovian et al. (2018) developed novel P2X7 antagonists through a cycloaddition reaction approach. These compounds were evaluated for their effectiveness in rat models, with certain compounds showing robust receptor occupancy and good tolerability. This research paves the way for potential treatments for mood disorders based on P2X7 antagonism (C. Chrovian et al., 2018).
Endocannabinoid Hydrolase Inhibitors
A study by Morera et al. (2012) synthesized and tested compounds on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). The research identified potent inhibitors with significant selectivity, contributing to the understanding of endocannabinoid metabolic regulation and potential therapeutic targets for related disorders (Ludovica Morera et al., 2012).
Antifungal Activity
Lv et al. (2013) synthesized novel pyrazole derivatives showing promising antifungal activity. This work contributes to the search for new antifungal agents, highlighting the importance of specific substituents for enhancing activity (Hong-Shui Lv et al., 2013).
Mechanism of Action
Target of Action
It is known that many synthetic piperazine derivatives exhibit pharmaceutical activity as antidepressant, anxiolytic, anti-alzheimer, antimalarial, antioxidant, anti-parkinson, antihypertensive, antidiabetic, anticonvulsant, antidepressant, antihistaminic, antiproliferative, antiplatelet aggregation, antimicrobial, antipsychotic, and antiarrhythmic agents . Therefore, it’s possible that this compound may interact with similar targets.
Biochemical Pathways
Given the wide range of activities associated with piperazine derivatives , it’s likely that this compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of activities associated with piperazine derivatives , it’s likely that this compound may have multiple effects at the molecular and cellular levels.
Properties
IUPAC Name |
[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c22-18-9-5-4-8-17(18)20(28)15-27-14-19(23-24-27)21(29)26-12-10-25(11-13-26)16-6-2-1-3-7-16/h1-9,14,20,28H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHQJKGCIMDNOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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